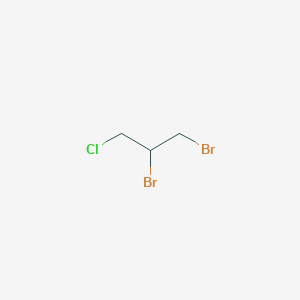
2-Bromo-2-methylpropane
概要
説明
2-Bromo-2-methylpropane, also known as tert-Butyl bromide, is an organic compound with the formula (CH3)3CBr . It is a colorless liquid and a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group .
Synthesis Analysis
The synthesis of 2-Bromo-2-methylpropane can be achieved through the reaction with aqueous hydroxide ions . This reaction is often cited as a classic example of an SN1 reaction .Molecular Structure Analysis
The molecular structure of 2-Bromo-2-methylpropane is represented by the linear formula (CH3)3CBr . It has a molecular weight of 137.02 .Chemical Reactions Analysis
2-Bromo-2-methylpropane is used to introduce tert-butyl groups . It is also used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions .Physical And Chemical Properties Analysis
2-Bromo-2-methylpropane is a colorless liquid . It has a boiling point of 71-73 °C and a melting point of -20 °C . It is insoluble in water but miscible with organic solvents . The density is 1.22 g/mL at 20 °C .科学的研究の応用
2-Bromo-2-methylpropane (tert-Butyl bromide): A Comprehensive Analysis of Scientific Research Applications
Nucleoside Deguanylation and Deadenylation: 2-Bromo-2-methylpropane is used to study the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions .
2. Introduction of tert-Butyl Group in Organic Synthesis This compound facilitates the introduction of the tert-butyl group, a significant modification in organic synthesis .
Protecting Group for Carboxylic Acids: The tert-butyl ester group, derived from tert-Butyl bromide, is widely used as a protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents .
4. Synthesis of tert-Butyl Esters of N-Protected Amino Acids It is involved in the facile synthesis of tert-butyl ester of N-protected amino acids, which are crucial intermediates in peptide synthesis .
Use in Chemical Transformations: The crowded tert-butyl group elicited by 2-Bromo-2-methylpropane shows unique reactivity patterns that are beneficial in various chemical transformations .
6. Relevance in Biosynthetic and Biodegradation Pathways Its implications in biosynthetic and biodegradation pathways highlight the biological significance of the tert-butyl group .
作用機序
Target of Action
2-Bromo-2-methylpropane, also known as tert-Butyl bromide, is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . It primarily targets guanine and adenine based-nucleosides, causing massive deguanylation and deadenylation respectively .
Mode of Action
The compound interacts with its targets by inducing halogenated alkanes under physiological conditions . This interaction results in the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Biochemical Pathways
The affected biochemical pathways involve the conversion of guanine and adenine based-nucleosides. The compound’s action leads to significant changes in these nucleosides, affecting their normal function and potentially influencing various downstream effects .
Result of Action
The primary molecular and cellular effects of 2-Bromo-2-methylpropane’s action are the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides . These changes can significantly alter the function of these nucleosides and potentially influence various cellular processes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSOPLXZQNSWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Record name | T-BUTYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2658 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060144 | |
| Record name | Propane, 2-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled., Colorless liquid; [Merck Index] Colorless to yellow-brown liquid; [MSDSonline] | |
| Record name | T-BUTYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2658 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | t-Butyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
73.3 °C | |
| Record name | 2-BROMO-2-METHYLPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
18.3 °C, Flash point: -16.3 °C | |
| Record name | t-Butyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-BROMO-2-METHYLPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with organic solvents, In water, 600 mg/L at 25 °C | |
| Record name | 2-BROMO-2-METHYLPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2125 at 25 °C/4 °C | |
| Record name | 2-BROMO-2-METHYLPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
135.0 [mmHg], 135.3 mm Hg at 25 °C | |
| Record name | t-Butyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-BROMO-2-METHYLPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Bromo-2-methylpropane | |
Color/Form |
Colorless liquid | |
CAS RN |
507-19-7 | |
| Record name | T-BUTYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2658 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | t-Butyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2-methylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 2-bromo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-2-METHYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LWO08435U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BROMO-2-METHYLPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-16.2 °C | |
| Record name | 2-BROMO-2-METHYLPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-butyl bromide?
A1: The molecular formula of tert-butyl bromide is C4H9Br. Its molecular weight is 137.02 g/mol.
Q2: What spectroscopic data is available for characterizing tert-butyl bromide?
A2: Various spectroscopic techniques are useful for characterizing tert-butyl bromide.
- Nuclear Magnetic Resonance (NMR): [, ] 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule.
- Infrared Spectroscopy (IR): [, ] IR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C-Br bond.
- Rotational Spectroscopy: [, ] Provides highly accurate information about bond lengths and angles, as well as insights into the molecule's structure in different vibrational states.
Q3: Is tert-butyl bromide stable under ambient conditions?
A3: tert-Butyl bromide is relatively stable at room temperature but should be stored under cool, dry conditions, away from light and heat. []
Q4: Can tert-butyl bromide be used as a reagent in organic synthesis?
A5: Yes, tert-butyl bromide is a common alkylating agent in organic synthesis. It readily participates in substitution reactions, primarily via SN1 pathways, to introduce the tert-butyl group into molecules. [, , , ]
Q5: Is tert-butyl bromide used in any specific named reactions?
A6: While not directly involved in a named reaction, its use as an alkylating agent makes it valuable in various synthetic transformations, such as ether synthesis, where it reacts with alcohols in the presence of a base. [, , ]
Q6: Are there any catalytic applications of tert-butyl bromide?
A7: tert-Butyl bromide can act as an initiator in cationic polymerization reactions, particularly when paired with Lewis acids like diethylaluminum chloride. [] The nature of the alkyl halide significantly influences the properties of the synthesized polymers.
Q7: Have there been any computational studies on tert-butyl bromide?
A8: Yes, computational methods like EXAFS (Extended X-ray Absorption Fine Structure) have been employed to study bond anharmonicity in tert-butyl bromide, providing insights into electron delocalization within the molecule. []
Q8: How does the structure of tert-butyl bromide relate to its reactivity?
A9: The tert-butyl group's steric hindrance significantly influences the reactivity of tert-butyl bromide. This bulky group favors SN1 reactions over SN2 reactions. [, , , ] Additionally, the reactivity in solvolysis reactions is influenced by the leaving group ability, with bromide being a better leaving group than chloride. [, ]
Q9: How can the stability of tert-butyl bromide be enhanced in formulations?
A10: While not a drug substance, formulating tert-butyl bromide for specific applications might involve using appropriate solvents and storing it under inert atmospheres to minimize potential hydrolysis or decomposition. []
Q10: What safety precautions should be taken when handling tert-butyl bromide?
A11: tert-Butyl bromide is flammable and corrosive. [] It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.
Q11: What is known about the toxicity of tert-butyl bromide?
A12: tert-Butyl bromide can cause skin and eye irritation. [] Limited studies in mice suggest a potential weak carcinogenic effect for some low-molecular-weight alkyl halides, but more research is needed for definitive conclusions. []
Q12: What is the environmental fate of tert-butyl bromide?
A12: Information regarding the specific environmental fate and degradation pathways of tert-butyl bromide is limited.
Q13: Are there any alternatives to tert-butyl bromide in its various applications?
A14: The choice of alternatives depends on the specific application. Other alkylating agents or alternative synthetic strategies may be viable options. [, , , ]
Q14: What resources are available for research involving tert-butyl bromide?
A14: Various resources support research involving tert-butyl bromide, including:
- Chemical Suppliers: Numerous companies offer high-purity tert-butyl bromide. []
- Spectroscopic Techniques: NMR, IR, and mass spectrometry are invaluable tools for characterizing tert-butyl bromide and its reaction products. [, , , , ]
- Computational Chemistry Software: Programs like Gaussian and others facilitate theoretical studies on tert-butyl bromide. []
Q15: What are some significant historical milestones in the research of tert-butyl bromide?
A16: While a specific historical milestone for tert-butyl bromide is not explicitly mentioned in the provided research, its use as a model compound in studying SN1 reactions significantly contributed to understanding reaction mechanisms in organic chemistry. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)




![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)



